molecular formula C8H8N4O B15210621 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine CAS No. 202118-13-6

5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15210621
CAS No.: 202118-13-6
M. Wt: 176.18 g/mol
InChI Key: NWYMVVYNDYQQKA-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines under acidic or basic conditions. For instance, the reaction of 3-aminobenzoic acid hydrazide with carbon disulfide followed by cyclization can yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This approach can be particularly useful for large-scale production, ensuring efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminophenyl-substituted oxadiazoles and related heterocycles such as:

  • 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Aminophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(3-Aminophenyl)-1,2,4-oxadiazol-2-amine

Uniqueness

5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

202118-13-6

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12)

InChI Key

NWYMVVYNDYQQKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)N

Origin of Product

United States

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